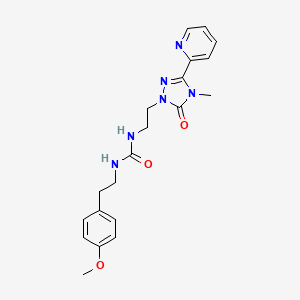

1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-25-18(17-5-3-4-11-21-17)24-26(20(25)28)14-13-23-19(27)22-12-10-15-6-8-16(29-2)9-7-15/h3-9,11H,10,12-14H2,1-2H3,(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGYAIMLUUCXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The general synthetic route may include:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

Attachment of the pyridine ring:

Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

The applications of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications in its structure can enhance cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | NCI-H460 (lung cancer) | 12.50 |

| Compound C | HepG2 (liver cancer) | 17.82 |

These findings suggest that the compound may serve as a basis for developing new anticancer agents.

Anti-Tubercular Activity

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. Studies have reported IC90 values ranging from 3.73 to 40.32 μM, indicating varying degrees of effectiveness against this pathogen. One derivative demonstrated an IC90 of 40.32 μM, highlighting its potential as an anti-tubercular agent.

Enzyme Inhibition

Another promising application is the compound's potential as an enzyme inhibitor. Related compounds have been identified as inhibitors of various enzymes involved in cancer progression and inflammation. Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their effects.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of derivatives similar to the target compound. The research emphasized that specific structural modifications could significantly enhance activity against breast and lung cancer cell lines while maintaining low toxicity in normal cell lines.

Case Study 2: Anti-Tubercular Properties

In another investigation, derivatives were screened for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain structural features are crucial for enhancing anti-tubercular activity, suggesting pathways for future drug design.

Summary

The compound 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea shows significant promise in various biomedical applications, particularly in oncology and infectious disease treatment. Ongoing research is expected to further elucidate its mechanisms of action and enhance its therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Compounds

Electronic and Steric Effects

- Pyridinyl vs. Trifluoromethylphenyl : The target compound’s pyridin-2-yl group introduces a basic nitrogen, improving aqueous solubility compared to the electron-withdrawing CF₃ group in ’s analogue .

- Methoxy Positioning : The para-methoxy group in the target compound vs. ortho/chloro substitution in ’s compound alters steric hindrance and electronic effects on aromatic interactions .

Pharmacokinetic and Physicochemical Predictions

- LogP : The target compound’s pyridinyl group may reduce LogP compared to CF₃-bearing analogues, balancing lipophilicity and solubility.

- pyrazole-based ureas (e.g., MK13) .

Research Implications

- Structure-Activity Relationships (SAR) : Substitutions on the triazole ring (e.g., pyridinyl vs. CF₃) significantly modulate electronic properties and bioavailability.

Actividad Biológica

1-(4-Methoxyphenethyl)-3-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea (CAS Number: 1211775-64-2) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.4 g/mol. The structure features a methoxyphenethyl group and a triazole derivative linked through a urea moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N6O3 |

| Molecular Weight | 396.4 g/mol |

| CAS Number | 1211775-64-2 |

Mechanisms of Biological Activity

Research indicates that compounds with a triazole ring often exhibit antimicrobial and antifungal properties due to their ability to inhibit specific enzymes involved in nucleic acid synthesis. The presence of the pyridine moiety may enhance interactions with biological targets, potentially influencing various signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Results indicated an MIC (Minimum Inhibitory Concentration) range between 10–50 µg/mL for effective strains.

-

Anticancer Activity Assessment :

- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to untreated controls.

- Histopathological analysis revealed decreased proliferation markers in treated tissues.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step heterocyclic chemistry, including:

- Step 1 : Formation of triazole intermediates via cyclization reactions in acidic media (e.g., using hydrazinecarbothioamides as precursors) .

- Step 2 : Alkylation or arylation of the triazole core, followed by urea coupling. For example, a phenethyl group may be introduced via nucleophilic substitution or reductive amination .

- Characterization : Intermediates are validated using IR (to confirm carbonyl groups at ~1700 cm⁻¹) and (to resolve aromatic protons and methylene bridges). Yields are optimized by controlling reaction time and solvent polarity (e.g., ethanol or DMF) .

Advanced: How can computational methods streamline reaction optimization for this compound?

Answer:

State-of-the-art approaches integrate quantum chemical calculations (e.g., DFT) with reaction path searching to predict optimal conditions. For example:

- Transition state analysis : Identifies energy barriers for key steps like triazole cyclization or urea bond formation.

- Machine learning : Trains on experimental datasets (e.g., solvent effects, catalyst performance) to recommend conditions for higher yields .

- Case study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error iterations by >50% .

Basic: What assays are used to evaluate this compound’s bioactivity?

Answer:

Standard protocols include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

- Controls : Reference compounds (e.g., ciprofloxacin for antimicrobials, cisplatin for antitumor) ensure assay validity.

Advanced: How do structural modifications (e.g., substituents on triazole or pyridine) affect bioactivity?

Answer:

- Triazole substituents : Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial potency by increasing membrane permeability, as seen in analogues with 72.47% yield and MIC values of 8 µg/mL .

- Pyridine coordination : The pyridin-2-yl group may chelate metal ions (e.g., Fe) in bacterial enzymes, disrupting redox pathways.

- Contradictions : Some analogues show high in vitro activity but poor in vivo efficacy due to metabolic instability, necessitating prodrug strategies .

Basic: How is purity assessed, and what chromatographic methods are recommended?

Answer:

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) achieve baseline separation. Retention times are compared to standards .

- TLC : Silica gel 60 F plates with ethyl acetate/hexane (3:7) visualize spots under UV (254 nm).

- Purity thresholds : ≥95% by area normalization for biological assays .

Advanced: How can data contradictions (e.g., conflicting bioactivity reports) be resolved?

Answer:

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC values may arise from cell line variability or assay protocols .

- Dose-response refinement : Use Hill slope models to distinguish between true efficacy and assay artifacts.

- Structural validation : Re-examine NMR/HRMS data to confirm compound identity, as impurities (<5%) can skew bioactivity .

Basic: What experimental design principles apply to scaling up synthesis?

Answer:

- Factorial design : Vary factors like temperature (40–80°C), solvent volume (1:1 to 1:3 ethanol/water), and catalyst loading (0.5–2 mol%) to optimize yield and reproducibility .

- Response surface methodology (RSM) : Models interactions between variables to predict optimal conditions with minimal runs (e.g., 15 experiments instead of 27) .

Advanced: What advanced spectroscopic techniques resolve structural ambiguities?

Answer:

- 2D NMR (HSQC, HMBC) : Assigns overlapping protons in aromatic regions (e.g., pyridine vs. triazole protons) and confirms urea connectivity .

- X-ray crystallography : Determines absolute configuration, as seen in analogues like (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene] derivatives .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) with <2 ppm error .

Basic: What stability studies are critical for long-term storage?

Answer:

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC peak area loss (<10% acceptable) .

- Solution stability : Test in DMSO/PBS at 4°C and room temperature; precipitation or hydrolysis indicates need for lyophilization .

Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C, 3H^{3}\text{H}3H) track metabolic pathways?

Answer:

- Synthesis : Introduce at the urea carbonyl via reaction with labeled phosgene.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations.

- Case study : In Pfizer’s aqueous formulations, deuterated analogues confirmed hepatic clearance as the primary elimination route .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.